4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide
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Overview
Description
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 4-fluorophenyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then subjected to substitution reactions to introduce the 5-chloro-2-methylphenyl and 4-fluorophenyl groups. This can be achieved using appropriate aryl halides and palladium-catalyzed cross-coupling reactions.
Introduction of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide: Lacks the 4-fluorophenyl group.
N-(4-fluorophenyl)piperazine-1-carbothioamide: Lacks the 5-chloro-2-methylphenyl group.
4-(5-chloro-2-methylphenyl)-N-phenylpiperazine-1-carbothioamide: Lacks the fluorine substitution.
Uniqueness
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of both the 5-chloro-2-methylphenyl and 4-fluorophenyl groups, which may contribute to its distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19ClFN3S |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H19ClFN3S/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) |
InChI Key |
ZLFWSNGFXUMISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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